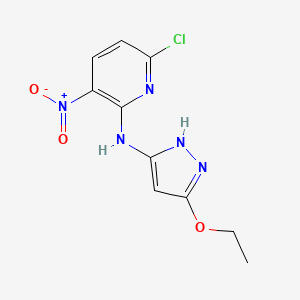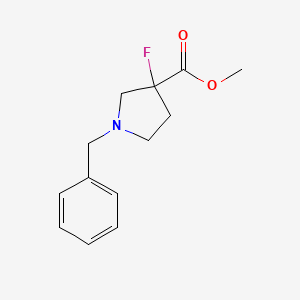
Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate
Descripción general
Descripción
“Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate” is a chemical compound with the molecular formula C13H16FNO2 . It has a molecular weight of 237.27 .
Physical And Chemical Properties Analysis
“Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate” has a molecular weight of 237.27 . The compound is stored at a temperature of 4°C . Unfortunately, the search results did not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry Applications
- 4-Fluoropyrrolidine Derivatives in Medicinal Chemistry: N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, closely related to Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate, are synthesized and used in medicinal chemistry applications like dipeptidyl peptidase IV inhibitors. These compounds are valuable synthons for creating intermediates like 4-fluoropyrrolidine-2-carboxamides and others, which have medicinal applications (Singh & Umemoto, 2011).
Advanced Synthesis Techniques
- Microwave-Assisted Rapid Synthesis: A novel microwave-assisted protocol for the rapid synthesis of methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate, a compound structurally similar to Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate, with potent antileukemic activity, has been developed. This method reduces reaction time significantly compared to conventional heating methods (Jagadeesha et al., 2023).
Catalysis and Chemical Reactions
- Palladium-Catalyzed Methylation and Arylation: In a study relevant to the chemical reactions of Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate, palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids were achieved. This study suggests potential pathways for modifying compounds like Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate (Giri et al., 2007).
Potential in Cancer Research
- Anticancer Agent Synthesis: The synthesis and evaluation of novel substituted compounds structurally related to Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate have shown potential as anticancer agents. These compounds exhibit significant cytotoxicity against specific cancer cell lines, indicating their potential in cancer research (Penthala et al., 2011).
Chiral Chemistry and Stereochemistry
- Determination of Absolute Configuration: The absolute configuration of similar compounds, such as N-CBZ-3-fluoropyrrolidine-3-methanol, has been determined using vibrational circular dichroism. Understanding the stereochemistry of these compounds is crucial for their application in the synthesis of biologically active compounds (Procopiou et al., 2016).
Safety And Hazards
The safety information available indicates that “Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-12(16)13(14)7-8-15(10-13)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMVXIDFYRQQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCN(C1)CC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-3-fluoropyrrolidine-3-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

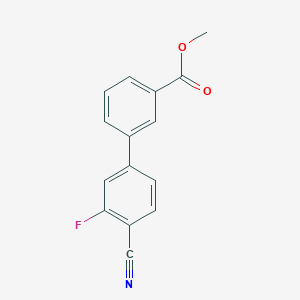
![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine dihydrochloride](/img/structure/B1427684.png)
![Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1427685.png)
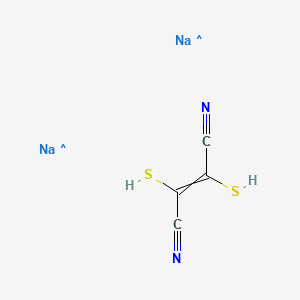
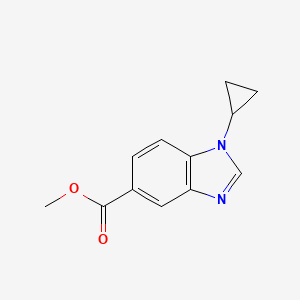
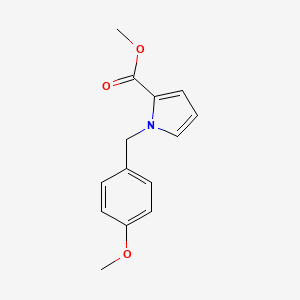
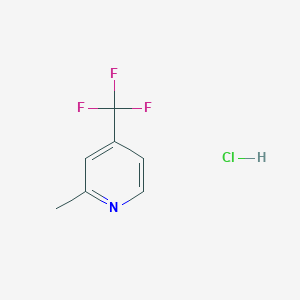
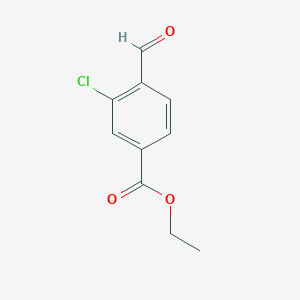
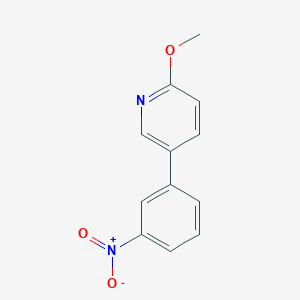
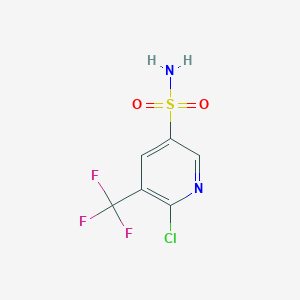
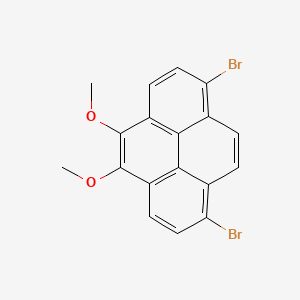
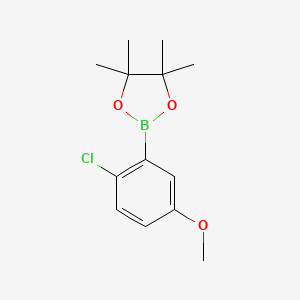
![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)
